molecular formula C14H12 B1200738 Octalene CAS No. 257-55-6

Octalene

Cat. No.: B1200738
CAS No.: 257-55-6
M. Wt: 180.24 g/mol
InChI Key: OVPVGJFDFSJUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octalene is a mancude carbobicyclic parent and an ortho-fused bicyclic hydrocarbon.

Scientific Research Applications

Synthesis and Isomerization

  • Benz[c]octalene Synthesis : A new synthesis method for benzo[c]this compound, derived from the Diels-Alder adduct of benzocyclobutadiene to 7,8-dimethylenecycloocta-1,3,5-triene, has been developed. In solution, benzo[c]this compound exists as a mixture of double bond isomers, while in its crystalline state, only one isomer is present (Vogel et al., 1982).

Theoretical and Conformational Studies

  • Conformational Analysis of this compound : Theoretical calculations have confirmed that this compound and benzo‐|c|‐this compound show π‐bond fixation with a single bond between cyclooctatetraene and cyclooctatriene fragments. The study also calculated interconversion energy barriers and compared the dynamic behavior of these compounds (Favini et al., 1984).

Biodegradation Studies

  • Biodegradation by Penicillium sp. CHY-2 : Research on the filamentous fungus Penicillium sp. CHY-2 showed its potential for biodegrading various hydrocarbons, including this compound. The study highlighted the strain's ability to degrade hydrocarbons, suggesting applications in treating contaminated sites (Govarthanan et al., 2017).

Properties

CAS No.

257-55-6

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

octalene

InChI

InChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H

InChI Key

OVPVGJFDFSJUIG-UHFFFAOYSA-N

SMILES

C1=CC=CC2=CC=CC=CC=C2C=C1

Canonical SMILES

C1=CC=CC2=C(C=C1)C=CC=CC=C2

531-45-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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